molecular formula C23H33N7O3 B5883723 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone

2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone

Cat. No. B5883723
M. Wt: 455.6 g/mol
InChI Key: FIMKXITXZOZJKY-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone, also known as TMB-PIP-H, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it has been suggested that 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone may act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been found to have antiviral properties and has been shown to inhibit viral replication.

Advantages and Limitations for Lab Experiments

2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has several advantages for lab experiments. It is easy to synthesize and has been shown to be stable under various conditions. 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has also been shown to have low toxicity to normal cells, making it a potential candidate for cancer therapy. However, 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone. One potential direction is the development of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone as a cancer therapy. Further studies are needed to determine the efficacy and safety of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in vivo. Another potential direction is the study of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone as an antiviral agent. Additional studies are needed to determine the mechanism of action of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in inhibiting viral replication. Finally, the synthesis of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone derivatives may lead to the development of more potent and selective compounds for scientific research applications.

Synthesis Methods

2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone can be synthesized using a three-step process that involves the condensation of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with 4,6-dichloro-1,3,5-triazine, and finally, the hydrazinolysis of the resulting product with hydrazine hydrate. This synthesis method has been optimized to produce high yields of 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone.

Scientific Research Applications

2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been studied for its potential in scientific research applications. It has been shown to have anticancer properties and has been used in the development of cancer therapies. 2,3,4-trimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has also been studied for its potential as an antiviral agent and has shown promising results in the inhibition of viral replication.

properties

IUPAC Name

4,6-di(piperidin-1-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O3/c1-31-18-11-10-17(19(32-2)20(18)33-3)16-24-28-21-25-22(29-12-6-4-7-13-29)27-23(26-21)30-14-8-5-9-15-30/h10-11,16H,4-9,12-15H2,1-3H3,(H,25,26,27,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMKXITXZOZJKY-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-di(piperidin-1-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine

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